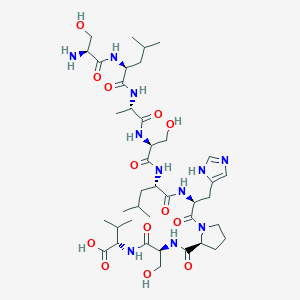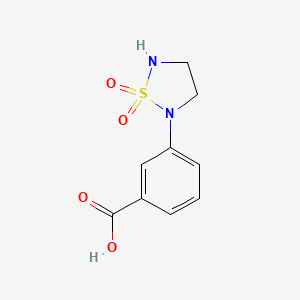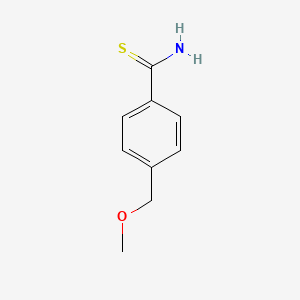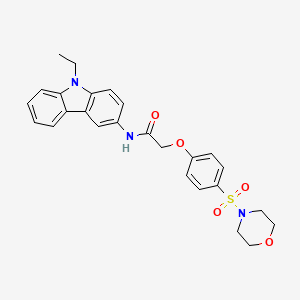
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-エチル-9H-カルバゾール-3-イル)-2-(4-(モルホリノスルホニル)フェノキシ)アセトアミドは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、カルバゾール部分、モルホリノスルホニル基、フェノキシアセトアミド結合を含むユニークな構造を特徴としています。
準備方法
合成経路と反応条件
N-(9-エチル-9H-カルバゾール-3-イル)-2-(4-(モルホリノスルホニル)フェノキシ)アセトアミドの合成は、通常、カルバゾール誘導体の調製から始まる複数のステップを伴います。主なステップには以下が含まれます。
カルバゾール誘導体の形成: 最初のステップでは、カルバゾールをアルキル化して、9位にエチル基を導入します。
フェノキシアセトアミド部分の導入: このステップでは、カルバゾール誘導体を2-(4-(モルホリノスルホニル)フェノキシ)酢酸またはその誘導体と適切な条件下で反応させて、目的のアセトアミド結合を形成します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるための合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
N-(9-エチル-9H-カルバゾール-3-イル)-2-(4-(モルホリノスルホニル)フェノキシ)アセトアミドは、様々な種類の化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために使用することができます。
置換: この化合物は、特にフェノキシ部分またはカルバゾール部分で置換反応に参加することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲンや求核剤などの試薬を適切な条件下で使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化された誘導体またはケトン誘導体を生成する可能性があり、一方、還元はアミンまたはアルコールの形成につながる可能性があります。
科学研究への応用
N-(9-エチル-9H-カルバゾール-3-イル)-2-(4-(モルホリノスルホニル)フェノキシ)アセトアミドは、いくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物のユニークな構造により、生体分子と相互作用することができ、生化学的研究に役立ちます。
工業: ポリマーや染料などの特定の特性を持つ材料の開発に使用されます。
科学的研究の応用
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
作用機序
N-(9-エチル-9H-カルバゾール-3-イル)-2-(4-(モルホリノスルホニル)フェノキシ)アセトアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合することができ、その活性を阻害または調節することができます。関与する特定の経路は、生物学的コンテキストと標的分子によって異なります。
類似化合物との比較
類似化合物
- N-(9-エチル-9H-カルバゾール-3-イル)-9-オクタデセナミド
- N-((9-エチル-9H-カルバゾール-3-イル)メチレン)-4-(4-メチルベンジル)-1-ピペラジンアミン
ユニークさ
N-(9-エチル-9H-カルバゾール-3-イル)-2-(4-(モルホリノスルホニル)フェノキシ)アセトアミドは、モルホリノスルホニル基の存在によりユニークです。これは、明確な化学的および生物学的特性を付与します。
特性
分子式 |
C26H27N3O5S |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
N-(9-ethylcarbazol-3-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)27-26(30)18-34-20-8-10-21(11-9-20)35(31,32)28-13-15-33-16-14-28/h3-12,17H,2,13-16,18H2,1H3,(H,27,30) |
InChIキー |
KXJFBZJZFBNJAP-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


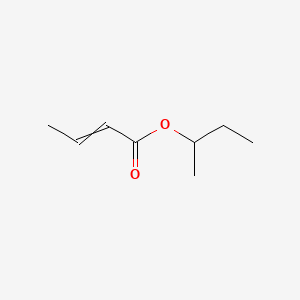
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
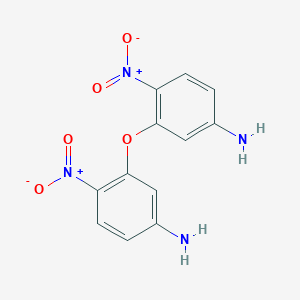
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)

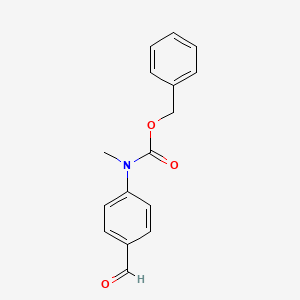


methanone](/img/structure/B12517827.png)
